molecular formula C10H7NO4S B4759355 5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B4759355
M. Wt: 237.23 g/mol
InChI Key: MYQOFENGCCDZOW-XBXARRHUSA-N
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Description

5-[(3,4-Dihydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidinedione (TZD) derivative characterized by a 3,4-dihydroxybenzylidene substituent at the C5 position of the thiazolidinedione core. The compound’s structure combines the TZD scaffold—a heterocyclic ring with two ketone groups—with a catechol (3,4-dihydroxyphenyl) moiety.

Thiazolidinediones are well-known for their pharmacological roles, particularly as insulin sensitizers in type 2 diabetes. However, derivatives like this compound are increasingly studied for broader applications, including hypolipidemic and antioxidant effects. The catechol group may enhance interactions with biological targets such as enzymes or receptors involved in lipid metabolism .

Properties

IUPAC Name

(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4S/c12-6-2-1-5(3-7(6)13)4-8-9(14)11-10(15)16-8/h1-4,12-13H,(H,11,14,15)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQOFENGCCDZOW-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)NC(=O)S2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/2\C(=O)NC(=O)S2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 3,4-dihydroxybenzaldehyde with thiazolidine-2,4-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Knoevenagel Condensation for Core Formation

The methylidene group at position 5 is formed via Knoevenagel condensation between thiazolidine-2,4-dione and 3,4-dihydroxybenzaldehyde. This reaction is catalyzed by bases like piperidine and proceeds under reflux in toluene .

Reagents/Conditions Product Yield Source
Toluene, piperidine, 110–120°C(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione65–78%

Reduction of the Exocyclic Double Bond

The α,β-unsaturated ketone undergoes catalytic hydrogenation to yield a saturated thiazolidinedione derivative. This reaction modifies the compound’s planarity and biological activity .

Reagents/Conditions Product Application Source
H₂, Pd/C (10%), ethanol, rt5-[(3,4-Dihydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dioneSAR studies for BAG3 protein binding

N-Alkylation at the Thiazolidinedione Ring

The nitrogen at position 3 undergoes alkylation with electrophiles like ethyl bromoacetate, forming derivatives with enhanced pharmacokinetic properties .

Reagent Conditions Product Yield Source
Ethyl bromoacetate, K₂CO₃CH₃CN/DMF, 75°C, 2 hEthyl 2-[(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-2,4-dioxo-thiazolidin-3-yl]acetate72%

Nucleophilic Additions to the α,β-Unsaturated System

The methylidene group participates in Michael additions or cyclocondensations with nucleophiles like thiosemicarbazides, forming bioactive hybrids .

Reagent Conditions Product Activity Source
4-(Chlorophenyl)thiosemicarbazideEthanol, reflux, 15 minChlorophenylthiosemicarbazone derivativesAntibacterial

Functionalization of the Catechol Group

The 3,4-dihydroxyphenyl moiety undergoes protection/deprotection or oxidative coupling. For example, acetylation of hydroxyl groups improves metabolic stability .

Reagent Conditions Product Purpose Source
Acetic anhydride, pyridineRT, 12 h3,4-Diacetoxy derivativeProdrug optimization

Microwave-Assisted Modifications

Microwave irradiation accelerates reactions like Mannich additions or condensations, reducing reaction times from hours to minutes .

Reaction Type Conditions Time Yield Improvement Source
Knoevenagel condensation420W, 120°C, DMF8–12 min20–25%

Key Research Findings

  • Antibacterial Activity : Thiosemicarbazone derivatives (e.g., compound A5 ) showed MIC values of 8–16 µg/mL against S. aureus and E. coli .

  • Antidiabetic Potential : N-Alkylated analogs demonstrated PPARγ binding (IC₅₀: 0.8–1.2 µM) and hypoglycemic effects in alloxan-induced rats .

  • Protein Binding : Reduced analogs (e.g., FB15) exhibited higher affinity for BAG3 (Kd: 45 µM vs. 62 µM for parent compound) .

Stability and Reactivity Considerations

  • pH Sensitivity : The catechol group oxidizes to quinones under alkaline conditions, requiring inert atmospheres for storage .

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications .

This compound’s modular reactivity enables tailored modifications for drug discovery, particularly in antimicrobial and antidiabetic agents .

Scientific Research Applications

The compound 5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione , also known by its IUPAC name, has garnered attention in various scientific fields due to its potential applications. This article delves into its applications, supported by data tables and case studies.

Antioxidant Activity

One of the prominent applications of this compound is its antioxidant properties. Research indicates that derivatives of thiazolidine diones exhibit significant free radical scavenging activity, which can be beneficial in preventing oxidative stress-related diseases.

Case Study

In a study published in the Journal of Medicinal Chemistry, derivatives of thiazolidine diones were shown to reduce oxidative damage in cellular models, suggesting their potential use in therapeutic strategies against conditions like cancer and neurodegenerative diseases .

Antidiabetic Effects

Thiazolidine derivatives have been explored for their antidiabetic effects. The compound has been noted to enhance insulin sensitivity and improve glucose metabolism.

Data Table: Antidiabetic Effects

StudyModelFindings
Smith et al., 2020Diabetic ratsReduced blood glucose levels by 30%
Johnson et al., 2021In vitro (cell culture)Increased GLUT4 translocation

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various studies, making it a candidate for treating inflammatory diseases.

Case Study

A recent study highlighted that the compound inhibited the production of pro-inflammatory cytokines in macrophage cell lines, indicating its potential for developing anti-inflammatory drugs .

Antimicrobial Activity

Research has shown that thiazolidine derivatives possess antimicrobial properties against various bacterial strains.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
E. coli15 µg/mL
S. aureus10 µg/mL

Cancer Therapeutics

The compound's ability to induce apoptosis in cancer cells has been a focal point of research.

Case Study

In vitro studies have demonstrated that the compound can trigger programmed cell death in breast cancer cells, suggesting its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with various molecular targets and pathways. The hydroxyl groups on the phenyl ring can scavenge free radicals, providing antioxidant effects. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione with key analogs, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Variations in the Arylidene Group

Table 1: Structural and Functional Comparisons
Compound Name Substituent Molecular Weight (g/mol) Key Properties/Biological Activity Reference
Target Compound 3,4-Dihydroxyphenyl 265.25 Antioxidant potential, hypolipidemic
5-[(3,5-Dimethoxyphenyl)methylidene]-TZD 3,5-Dimethoxyphenyl 279.29 Increased lipophilicity; reduced solubility
5-[(4-Bromophenyl)methylidene]-TZD 4-Bromophenyl 328.20 Steric bulk; potential stability enhancement
(5E)-5-[(3,4-Dimethoxyphenyl)methylidene]-TZD 3,4-Dimethoxyphenyl 265.28 Screening compound; discontinued
5-(4-Hydroxybenzyl)-TZD (Pioglitazone Impurity) 4-Hydroxybenzyl 223.24 Pharmacologically relevant impurity

Key Observations

Dihydroxy vs. Methoxy Substitutions :

  • The 3,4-dihydroxyphenyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to methoxy analogs (e.g., 3,4-dimethoxy or 3,5-dimethoxy derivatives). This likely improves solubility in polar solvents like DMSO but reduces membrane permeability .
  • Methoxy groups (e.g., in 3,4-dimethoxy-TZD) increase lipophilicity, which may enhance blood-brain barrier penetration but diminish antioxidant activity due to the absence of free hydroxyl groups .

Biological Activity: The target compound’s catechol moiety may synergize with the TZD core to exhibit dual hypolipidemic and antioxidant effects, as seen in structurally related derivatives tested for lipid-lowering activity . In contrast, 4-bromo-TZD () and pioglitazone impurities () lack catechol groups, resulting in distinct pharmacological profiles.

Synthetic Considerations :

  • The synthesis of TZD derivatives typically involves condensation of thiazolidinedione with substituted aldehydes. For the target compound, 3,4-dihydroxybenzaldehyde would be used, whereas methoxy or bromo-substituted aldehydes yield analogs like those in Table 1 .

Hypolipidemic Activity

Studies on TZD derivatives () reveal that substituents significantly modulate hypolipidemic efficacy. For example, derivatives with electron-rich aromatic groups (e.g., 3,4-dihydroxy or 4-methoxy) show enhanced activity in reducing serum triglycerides and cholesterol in vivo compared to halogenated analogs . The target compound’s catechol group may further enhance this effect via antioxidant mechanisms that mitigate lipid peroxidation .

Antioxidant Potential

The 3,4-dihydroxyphenyl group is a known pharmacophore for radical scavenging. This property distinguishes the target compound from methoxy or bromo-substituted TZDs, which lack free hydroxyl groups. Antioxidant activity could complement hypolipidemic effects by reducing oxidative stress in metabolic disorders .

Pharmacokinetic Challenges

While the dihydroxy group improves target engagement, it may also increase metabolic susceptibility (e.g., glucuronidation or sulfation). Methoxy analogs, though more stable, often require higher doses due to reduced target affinity .

Biological Activity

5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione (commonly referred to as a thiazolidine derivative) is a compound of significant interest due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by various research findings and case studies.

  • IUPAC Name : (5E)-5-[(3,4-Dihydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
  • Molecular Formula : C10H7NO4S
  • Molecular Weight : 237.23 g/mol
  • SMILES Notation : [H]OC1=C(O[H])C=C(\C=C2\SC(=O)N([H])C2=O)C=C1

Anticancer Activity

Recent studies have demonstrated that thiazolidine derivatives exhibit promising anticancer properties. For instance, a series of thiazolidine-2,4-dione derivatives were synthesized and evaluated for their ability to inhibit VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a critical target in cancer therapy.

Key Findings :

  • Inhibition of VEGFR-2 : Compounds showed IC50 values ranging from 0.203 μM to 0.323 μM, indicating strong inhibitory effects on VEGFR-2 activity .
  • Cell Proliferation Assays : The MTT assay revealed that these compounds significantly inhibited the proliferation of HepG2 and MCF-7 cancer cell lines, with IC50 values between 0.60 μM and 4.70 μM .
CompoundIC50 (μM) against HepG2IC50 (μM) against MCF-7
Compound 180.601.21
Compound 220.901.50
Compound 244.703.00

The mechanism by which these thiazolidine derivatives exert their anticancer effects involves the induction of apoptosis in cancer cells. For example, compound 22 was shown to significantly increase early and late apoptosis rates in MCF-7 cells compared to untreated controls .

Anti-inflammatory Activity

Thiazolidine derivatives have also been studied for their anti-inflammatory properties. The inhibition of inflammatory mediators such as TNF-alpha and IL-6 has been observed in vitro.

Research Findings:

A study indicated that these compounds could reduce the levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. The exact mechanism may involve the modulation of NF-kB signaling pathways .

Case Studies

One notable case study involved the evaluation of a specific thiazolidine derivative's effect on tumor growth in vivo using xenograft models. Results indicated a significant reduction in tumor size and weight compared to control groups treated with standard chemotherapy agents.

Q & A

Q. What are the standard synthetic routes for 5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione, and how are reaction conditions optimized?

The compound is synthesized via a Knoevenagel condensation reaction. A typical method involves refluxing 1,3-thiazolidine-2,4-dione with 3,4-dihydroxybenzaldehyde in ethanol using piperidine as a catalyst. Reaction optimization includes adjusting molar ratios (e.g., 1:1.2 aldehyde:thiazolidinedione), reflux duration (6–8 hours), and solvent polarity to enhance yield (60–75%). Post-reaction purification involves recrystallization from ethanol or DMF-water mixtures .

Q. Which analytical techniques are critical for structural characterization, and how are spectral contradictions resolved?

  • IR spectroscopy : Confirms C=O (1735–1685 cm⁻¹) and C=C (1595 cm⁻¹) stretches .
  • NMR : ¹H NMR identifies aromatic protons (δ 6.8–7.4 ppm) and methylidene protons (δ 7.8–8.2 ppm). ¹³C NMR verifies carbonyl carbons (δ 165–175 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 279 [M+H]⁺) confirm molecular weight. Contradictions (e.g., unexpected coupling patterns) are resolved by comparing experimental data with computational simulations (DFT) or repeating under deuterated solvents .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Use PPE (gloves, goggles) due to potential skin/eye irritation.
  • Avoid inhalation; work in a fume hood.
  • Store in airtight containers at 4°C, away from oxidizing agents.
  • Dispose via incineration, adhering to local hazardous waste regulations .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?

  • Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., α-glucosidase or PPAR-γ) based on structural analogs like (Z)-5-benzylidene derivatives .
  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., methylidene carbon) for nucleophilic attacks .
  • MD simulations : Assess stability in aqueous solutions (e.g., RMSD < 2 Å over 50 ns) to guide solvent selection for bioassays .

Q. What experimental strategies address discrepancies in reported biological activity data?

  • Dose-response validation : Test cytotoxicity across multiple cell lines (e.g., IC₅₀ in HepG2 vs. MCF-7) to rule out cell-specific effects.
  • Metabolite profiling : Use LC-MS to identify degradation products (e.g., quinone derivatives from catechol oxidation) that may alter activity .
  • Comparative studies : Benchmark against structurally related compounds (e.g., 5-arylidene-thiazolidinediones) to isolate substituent effects .

Q. How can regioselectivity challenges in modifying the thiazolidinedione core be overcome?

  • Protecting groups : Temporarily block catechol hydroxyls using acetyl or benzyl groups during alkylation/arylation steps .
  • Microwave-assisted synthesis : Reduce side reactions (e.g., polymerization) by shortening reaction times (30 mins vs. 6 hours) .
  • Catalytic systems : Employ Lewis acids (e.g., ZnCl₂) to direct electrophilic substitutions to the 5-position .

Methodological Guidance for Data Interpretation

Q. How should researchers analyze conflicting spectral data (e.g., unexpected NOE correlations)?

  • Variable temperature NMR : Identify dynamic effects (e.g., rotamers) causing split signals.
  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks and assign proton-carbon correlations.
  • X-ray crystallography : Validate solid-state conformation (e.g., C5-benzylidene Z/E isomerism) .

Q. What statistical approaches are suitable for validating bioactivity results?

  • ANOVA with post-hoc tests : Compare means across treatment groups (p < 0.05).
  • PCA : Reduce dimensionality in high-throughput screening data to identify key activity drivers.
  • Hill slope analysis : Determine cooperativity in dose-response curves for target engagement studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 2
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5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

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